4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS inhibitor-9 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a member of the RAS family of proteins. KRAS is a small guanosine triphosphatase that plays a crucial role in cell signaling pathways that regulate cell growth and proliferation. Mutations in the KRAS gene are commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . KRAS inhibitor-9 specifically targets the mutant forms of KRAS, thereby inhibiting its oncogenic activity and providing a potential therapeutic approach for KRAS-driven cancers .
Mechanism of Action
Target of Action
The primary target of 4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline is the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall .
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway . The disruption of this pathway due to the inhibition of the DprE1 enzyme leads to downstream effects such as the weakening of the mycobacterial cell wall .
Result of Action
The molecular effect of the compound’s action is the inhibition of the DprE1 enzyme . On a cellular level, this results in the disruption of the arabinogalactan biosynthesis pathway, leading to a weakened mycobacterial cell wall . This can potentially lead to the death of the mycobacteria, making this compound a potent anti-tubercular agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-9 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of KRAS inhibitor-9 is typically synthesized through a series of condensation and cyclization reactions. For example, a benzene ring may be functionalized with various substituents to form the desired core structure.
Introduction of Functional Groups: Functional groups such as amines, hydroxyls, or halogens are introduced to the core structure through substitution reactions. These reactions often require specific reagents and conditions, such as the use of strong bases or acids, and controlled temperatures.
Final Coupling Reactions: The final step involves coupling the core structure with other molecular fragments to form the complete KRAS inhibitor-9 molecule.
Industrial Production Methods
Industrial production of KRAS inhibitor-9 involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
Chemical Reactions Analysis
Types of Reactions
KRAS inhibitor-9 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where specific functional groups are oxidized to form new products.
Reduction: Reduction reactions can convert certain functional groups within KRAS inhibitor-9 to their reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a nitro group may produce an amine .
Scientific Research Applications
KRAS inhibitor-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cell signaling pathways and cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of KRAS-driven cancers. Preclinical and clinical studies are conducted to evaluate its efficacy and safety.
Comparison with Similar Compounds
Similar Compounds
Sotorasib: A KRAS G12C inhibitor that targets the same guanosine triphosphate-binding pocket as KRAS inhibitor-9.
Adagrasib: Another KRAS G12C inhibitor with a similar mechanism of action.
MRTX849: A KRAS G12C inhibitor currently under investigation in clinical trials.
Uniqueness
KRAS inhibitor-9 is unique in its specific binding affinity and selectivity for certain KRAS mutations. It may offer advantages in terms of potency, selectivity, and reduced off-target effects compared to other KRAS inhibitors .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)-3-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c14-9-7-8(15)5-6-11(9)17-13-16-10-3-1-2-4-12(10)18-13/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSNLMOLTVGCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.